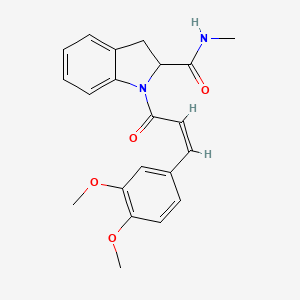
(Z)-1-(3-(3,4-dimethoxyphenyl)acryloyl)-N-methylindoline-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(Z)-1-(3-(3,4-dimethoxyphenyl)acryloyl)-N-methylindoline-2-carboxamide” is a complex organic compound. It contains an indoline group, which is a nitrogen-containing heterocycle, attached to a carboxamide group. The compound also contains a (3,4-dimethoxyphenyl)acryloyl group, which includes a phenyl ring with two methoxy substituents and an acryloyl group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several functional groups. The indoline ring would contribute to the rigidity of the molecule, while the methoxy and acryloyl groups could potentially participate in various intermolecular interactions .
Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the various functional groups present in the molecule. The indoline ring might undergo electrophilic substitution reactions, while the acryloyl group could potentially participate in addition reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the polar carboxamide group and the nonpolar indoline ring and phenyl ring could give the compound both polar and nonpolar characteristics .
Scientific Research Applications
Industrial and Environmental Applications
- Acrylamide in Industry and Environment : Acrylamide, a component structurally related to the acryloyl group in the mentioned compound, is widely used in industrial processes, particularly in the production of polyacrylamide. Polyacrylamide is extensively utilized in water and wastewater treatment, pulp and paper processing, and mining. The compound's relevance escalated when its presence was discovered in heat-treated carbohydrate-rich foods, leading to comprehensive research into its occurrence, chemistry, and toxicology to assess potential risks to human health (Taeymans et al., 2004).
Biochemical Insights and Health Concerns
- Toxicological Insights : Understanding the toxicological profile of compounds structurally similar to acrylamide, like the mentioned compound, is crucial. Studies have documented the neurotoxic, reproductive, genotoxic, and carcinogenic effects of acrylamide, providing insights that can be vital in evaluating related compounds' safety profiles (Dearfield et al., 1988).
Pharmaceutical and Therapeutic Research
Potassium Channel Modulators : The acrylamide moiety is instrumental in medicinal chemistry for designing bioactive molecules, particularly as a scaffold for potassium channel modulators. Derivatives of compounds with the acrylamide group have been identified as potent modulators of large-conductance calcium-activated (BK) potassium channels and KCNQ channels, indicating potential medical applications (Nardi & Olesen, 2007).
Synthesis and Evaluation of Related Compounds : The synthesis and pharmacological evaluation of compounds with structural similarities to the mentioned compound, specifically those involving acryloyl and phenoxy groups, have been explored for their antimicrobial potential, hinting at the broader applicability of such structures in developing new therapeutic agents (Kumar et al., 2020).
Future Directions
The study of complex organic compounds like this one is a vibrant field of research, with potential applications in areas such as medicinal chemistry, materials science, and synthetic methodology. Future research could explore the synthesis, characterization, and potential applications of this and related compounds .
properties
IUPAC Name |
1-[(Z)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]-N-methyl-2,3-dihydroindole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4/c1-22-21(25)17-13-15-6-4-5-7-16(15)23(17)20(24)11-9-14-8-10-18(26-2)19(12-14)27-3/h4-12,17H,13H2,1-3H3,(H,22,25)/b11-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVGSMVITPKFYJT-LUAWRHEFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1CC2=CC=CC=C2N1C(=O)C=CC3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC(=O)C1CC2=CC=CC=C2N1C(=O)/C=C\C3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(3-methoxyphenyl)-7-(morpholinosulfonyl)-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B2429939.png)
![7-(3-chlorophenyl)-3-(3-methoxybenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2429940.png)
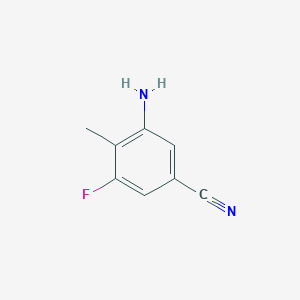
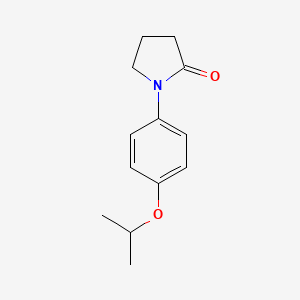
![6-(4-(2-methoxyphenyl)piperazine-1-carbonyl)-1,3-dimethyl-7-propyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B2429948.png)
![2-oxo-N-(2-phenoxyphenyl)-6-thia-1,8-diazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaene-5-carboxamide](/img/structure/B2429949.png)
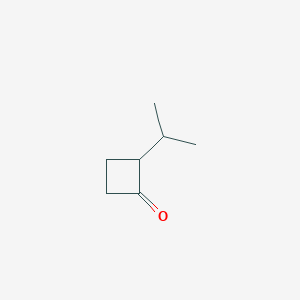
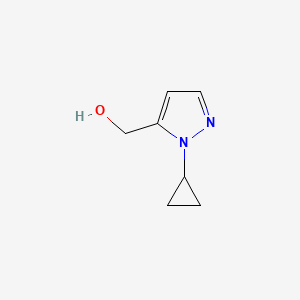

![7-chloro-8-[1-(methylsulfonyl)-3-phenyl-4,5-dihydro-1H-pyrazol-5-yl]-2,3-dihydro[1,4]dioxino[2,3-g]quinoline](/img/structure/B2429953.png)
![N-(2,4-dimethoxybenzyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2429955.png)
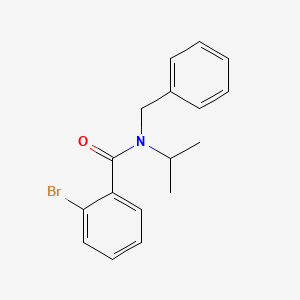
![1,3,9-trimethyl-7-phenethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2429960.png)
![2-[2-(Methylsulfanyl)pyrimidin-5-YL]ethan-1-amine](/img/structure/B2429961.png)